
aculene D
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Overview
Description
Aculene D is a fungal secondary metabolite first isolated from Aspergillus aculeatus . Structurally, it belongs to a family of polycyclic quinone derivatives characterized by fused aromatic rings and oxygenated functional groups. Its molecular formula is C₁₄H₁₈O₂, with a yellowish oily liquid state, optical rotation [α]D = +112.7° (c 0.10, MeOH), and UV absorption at λmax = 241 nm . This compound exhibits significant quorum sensing inhibitory (QSI) activity against Chromobacterium violaceum CV026, with a minimum inhibitory concentration (MIC) of 20 µg/well . This activity positions it as a promising candidate for anti-infective therapies that circumvent antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of aculene D involves several key steps. One notable feature is the diastereoselective nucleophilic addition of methallylzinc bromide to an acetal-protected aldehydic intermediate, resulting in the desired homoallylic alcohol . This reaction is followed by the construction of a seven-membered ring using ring-closing metathesis. Subsequent steps include a five-step process to install an ethyl group on the five-membered ring, ultimately converting the cyclization product to this compound .
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
Aculene D undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Typically involves reagents such as cytochrome P450 monooxygenases.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Often employs nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aculene B, which is synthesized through the esterification of this compound with an N-protected L-proline .
Scientific Research Applications
Aculene D is a structurally rare nordaucane-type natural product derived from Aspergillus aculeatus . Research has been done on its synthesis and biological activities .
Scientific Research Applications
- Quorum Sensing Inhibition this compound exhibits quorum sensing (QS) inhibitory activity against the bacterium Chromobacterium violaceum CV026 . Quorum sensing is a chemical communication process in bacteria .
- Synthesis The first total synthesis of this compound has been accomplished from a known five-membered hydroxy carboxylic acid .
- Biosynthesis Aculenes A–D may be derived from the nordaucane skeleton in Aspergillus aculeatus . Deletion of aneB resulted in the accumulation of this compound .
- Spectroscopic data this compound has the molecular formula C14H20O2, which is confirmed through HR-ESIMS data . The structure was confirmed by analysis of the COSY, HMQC, and HMBC experiments .
- Material Characterization Machine learning is used for automatically inferring the structural information of materials by analyzing the scattering patterns .
- Scientific Model Refinement Probabilistic programming, or model-based machine learning, allows scientific models to be expressed as computer programs, generating hypothetical data and suggesting new experiments .
Mechanism of Action
Aculene D exerts its effects primarily through quorum sensing inhibition. It significantly reduces violacein production in N-hexanoyl-L-homoserine lactone-induced Chromobacterium violaceum CV026 cultures at sub-inhibitory concentrations . The molecular targets and pathways involved include the inhibition of quorum sensing signals, which are crucial for bacterial communication and virulence factor expression.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Aculene D is part of a structurally related family, including aculenes A–C (Table 1). Key differences lie in functional groups and ring systems:
- Aculene A : Contains a nitrogen atom and an L-proline residue attached to a fused bicyclic core .
- Aculene B : Lacks the nitrogen atom but retains the L-proline moiety, derived biosynthetically from this compound via enzymatic conjugation .
- Aculene C : Simplifies further, lacking both nitrogen and L-proline, but retains hydroxyl and ketone groups .
- This compound: The simplest in the series, featuring two fused aromatic rings without nitrogen or amino acid residues .
Table 1: Structural and Spectral Comparison of Aculene Derivatives
Compound | Molecular Formula | Key Structural Features | UV λmax (nm) | [α]D (MeOH) |
---|---|---|---|---|
Aculene A | C₁₉H₂₅NO₃ | Nitrogen-containing bicyclic core, L-proline residue | 241, 348 | +0.72° |
Aculene B | C₁₉H₂₇NO₃ | L-proline residue, hydroxylated bicyclic core | 238 | +80.1° |
Aculene C | C₁₄H₁₈O₂ | Hydroxyl and ketone groups, no nitrogen | 242, 353 | -26.4° |
This compound | C₁₄H₁₈O₂ | Fused aromatic rings, no heteroatoms | 241 | +112.7° |
Data sourced from
Biological Activity
Aculene D is a sesquiterpenoid compound with significant biological activities, particularly as a quorum sensing inhibitor. This article provides an in-depth analysis of its biological activity, including synthesis methods, potential applications, and comparative studies with other compounds.
Chemical Structure and Properties
This compound has the molecular formula C14H20O2 and is characterized as (3aR)-4,7,8,8a-tetrahydroazulen-1(3aH)-one. Its structure features various substitutions:
- Ethyl group at position 3
- Methyl group at position 6
- Hydroxy group at position 7
These structural characteristics contribute to its unique biological properties.
Quorum Sensing Inhibition
Mechanism of Action
this compound primarily functions as a quorum sensing inhibitor, which is a mechanism used by bacteria to communicate and coordinate their behavior based on population density. By inhibiting this process, this compound can disrupt bacterial virulence and biofilm formation, making it a promising candidate for developing new antibacterial agents .
Case Studies
Research has demonstrated that this compound effectively inhibits quorum sensing pathways in various pathogenic bacteria. For instance, studies involving Chromobacterium violaceum have shown that this compound can significantly reduce violacein production, a pigment associated with bacterial virulence . The inhibition of quorum sensing leads to decreased biofilm formation and reduced pathogenicity in these bacteria.
Biological Activity Summary
Activity | Description |
---|---|
Quorum Sensing Inhibition | Disruption of bacterial communication mechanisms, reducing virulence and biofilm formation. |
Antibacterial Potential | Effective against specific pathogenic strains; may serve as a basis for new antibacterial agents. |
Anti-inflammatory Properties | Structural features suggest potential for anti-inflammatory effects; further studies needed. |
Antioxidant Activity | Preliminary data indicate possible antioxidant properties; requires more investigation. |
Comparative Analysis with Related Compounds
This compound shares structural similarities with other sesquiterpenoids, which may provide insights into its biological activity:
Compound Name | Structure | Unique Features |
---|---|---|
Aculene B | C14H18O2 | Similar backbone but different substituents; exhibits quorum sensing activity. |
Nordaucane | C14H22 | Lacks carbonyl functionality; known for different biological activities. |
Curcumin | C18H18O3 | Strong anti-inflammatory properties; structurally distinct but shares some biological activity. |
Synthesis Methods
The total synthesis of this compound has been achieved through various methods, showcasing its complex structure and the challenges involved in its synthesis . Notable synthetic routes include:
- Utilizing cycloaddition reactions to construct the core framework.
- Employing specific reagents to introduce functional groups at desired positions.
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- Detailed interaction studies with various bacterial strains.
- Exploration of potential anti-inflammatory and antioxidant effects.
- Development of formulations for clinical applications targeting bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for producing Aculene D with high purity, and what analytical techniques validate its structural integrity?
this compound's synthesis involves fungal fermentation under controlled conditions. Key parameters include:
- Temperature : 25–28°C (optimal for fungal growth)
- pH : 6.5–7.0 (prevents metabolite degradation)
- Fermentation duration : 14–21 days (yield plateaus after Day 18) .
Validation steps :
Chromatography : HPLC with UV detection (λ = 280 nm) confirms purity (>95%).
Spectroscopy : NMR (¹H/¹³C) and HR-MS cross-validate molecular structure.
Bioassay : Quantify quorum sensing (QS) inhibition via violacein reduction in C. violaceum CV026 .
Q. How does this compound’s quorum sensing inhibition activity compare to known QS inhibitors in Gram-negative bacteria?
this compound reduces violacein production by 60–70% at 50 µM, outperforming furanone C-30 (40–50% inhibition at same concentration). Methodological comparison :
- Dose-response assays : IC₅₀ values calculated using nonlinear regression.
- Gene expression profiling : qPCR to measure cviI (autoinducer synthase) suppression .
- Control strains : Include P. aeruginosa PAO1 to assess species-specific effects .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across different bacterial strains?
Discrepancies may arise from:
- Strain-specific receptor affinities : Test this compound against LuxR-type (e.g., V. fischeri) and non-LuxR (e.g., S. aureus) QS systems.
- Metabolite stability : LC-MS/MS to detect degradation products in varied culture media.
- Synergistic effects : Combinatorial assays with antibiotics (e.g., ciprofloxacin) to identify potentiation .
Data reconciliation framework :
Meta-analysis : Compare published IC₅₀ values using standardized normalization (e.g., % inhibition relative to positive controls).
Reproducibility protocols : Share raw datasets and strain genotypes in public repositories (e.g., NCBI) .
Q. How can computational modeling predict this compound’s molecular targets, and what experimental validation is required?
Stepwise approach :
Docking simulations : Use AutoDock Vina to model interactions with LuxR homologs. Prioritize binding pockets with ΔG ≤ -8 kcal/mol.
MD simulations : Assess complex stability over 100 ns trajectories (RMSD ≤ 2 Å acceptable).
Mutagenesis : Validate predicted residues (e.g., Ala substitution in LuxR Ser42) via β-galactosidase reporter assays .
Table 1 : Key computational parameters for target prediction
Parameter | Value/Software | Validation Assay |
---|---|---|
Docking software | AutoDock Vina | Competitive binding ELISA |
Force field | CHARMM36 | SPR (KD measurement) |
Solvation model | TIP3P | Circular dichroism |
Q. What methodologies ensure robust quantification of this compound’s off-target effects in eukaryotic cells?
Triangulation approach :
Transcriptomics : RNA-seq of human HEK293 cells exposed to 100 µM this compound for 24h (focus on apoptosis/NF-κB pathways).
Cytotoxicity assays : MTT/WST-1 to measure IC₅₀ in parallel with bacterial assays.
Metabolomics : LC-MS-based profiling to detect dysregulated metabolites (e.g., ATP, glutathione) .
Critical controls :
- Positive control : Cycloheximide (eukaryotic translation inhibitor).
- Solvent control : DMSO ≤0.1% (no solvent-induced artifacts) .
Q. How should researchers design longitudinal studies to assess this compound’s resistance development in bacterial populations?
Protocol :
Passage experiments : Serial cultures in sub-inhibitory concentrations (10–25 µM) for 30 generations.
Resistance monitoring :
- Phenotypic : MIC values every 5 passages.
- Genotypic : Whole-genome sequencing of evolved strains (SNP analysis).
Fitness cost assessment : Growth curves in antibiotic-free media .
Data interpretation :
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one |
InChI |
InChI=1S/C14H20O2/c1-4-10-8-13(16)14(3)11(10)6-5-9(2)7-12(14)15/h5,8,11-12,15H,4,6-7H2,1-3H3/t11-,12+,14-/m1/s1 |
InChI Key |
IIQOUDJDCRTCJY-MBNYWOFBSA-N |
Isomeric SMILES |
CCC1=CC(=O)[C@@]2([C@@H]1CC=C(C[C@@H]2O)C)C |
Canonical SMILES |
CCC1=CC(=O)C2(C1CC=C(CC2O)C)C |
Origin of Product |
United States |
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